molecular formula C11H13N5O3 B1436543 N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine CAS No. 550299-59-7

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

Cat. No.: B1436543
CAS No.: 550299-59-7
M. Wt: 263.25 g/mol
InChI Key: YWLNDYANIWBMAJ-UHFFFAOYSA-N
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Description

N-(6,7-Dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a quinazoline-derived compound featuring a guanidine substituent at the 2-position and methoxy groups at the 6- and 7-positions.

Properties

IUPAC Name

2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNDYANIWBMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Quinazoline Intermediates

The preparation typically starts with the synthesis of 6,7-dimethoxyquinazolin-4-one derivatives, which serve as the core scaffold for further functionalization.

  • Hydroxyquinazolinone Intermediate Formation :
    6,7-Dimethoxy-quinazolinone is reacted with methanesulfonic acid and L-methionine under reflux conditions for 2 hours. The reaction mixture is then poured into ice water to precipitate the intermediate 6-hydroxy-7-methoxy-quinazolinone. This intermediate is crucial for subsequent acylation steps.

  • Acylation for Hydroxyl Protection :
    The hydroxyl group on the intermediate is protected by acylation using acetic anhydride in the presence of pyridine. Reaction conditions typically involve heating at 100°C for 2 to 4 hours, followed by quenching in ice water to isolate the acetylated product, such as 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one . Yields vary from 46% to 75% depending on reaction scale and conditions.

Step Reactants & Conditions Yield (%) Notes
Hydroxy Intermediate Formation 6,7-dimethoxy-quinazolinone + methanesulfonic acid + L-methionine, reflux 2h Not specified Precipitation in ice water
Acylation Acetic anhydride + pyridine, 100°C, 2-4h 46 - 75 Product isolated by filtration and drying

Conversion to Chloroquinazoline Derivative

  • The acetylated intermediate is treated with thionyl chloride (SOCl2) in isopropyl alcohol under reflux for 4 hours to convert the 4-oxo group to a 4-chloro substituent, yielding 4-chloro-6-acetoxy-7-methoxyquinazoline . This step activates the quinazoline ring for nucleophilic substitution.
Step Reactants & Conditions Yield (%) Notes
Chlorination 6-acetoxy-7-methoxyquinazolinone + SOCl2, reflux in isopropanol, 4h Not specified Precipitate isolated and dried

Alternative and Supporting Reaction Conditions

  • Pyridine Hydrochloride Method for Hydroxyquinazolinone :
    Heating 6-acetoxy-7-methoxyquinazolinone in molten pyridinium hydrochloride at 180°C for 4 hours yields 6,7-dihydroxyquinazolinone with quantitative yield (100%). This method can be used to prepare hydroxylated intermediates for further modification.

  • Acidic and Basic Conditions :
    The reactions often employ pyridine as a base and acetic anhydride as acetylating agent. Reaction temperatures range from 100°C to reflux conditions depending on the step. Quenching is done in ice water to precipitate the product, which is then filtered and dried.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Hydroxyquinazolinone formation 6,7-dimethoxy-quinazolinone + methanesulfonic acid + L-methionine, reflux 2h 6-hydroxy-7-methoxy-quinazolinone Not specified Precipitation in ice water
2 Hydroxyl protection (Acylation) Acetic anhydride + pyridine, 100°C, 2-4h 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one 46-75 Stirring, heating, precipitation
3 Chlorination SOCl2 in isopropanol, reflux 4h 4-chloro-6-acetoxy-7-methoxyquinazoline Not specified Activation for nucleophilic substitution
4 Guanidine substitution Guanidine + 4-chloro intermediate, reflux (solvent varies) N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine Not specified Nucleophilic aromatic substitution
5 Hydroxyquinazolinone via pyridinium hydrochloride 6-acetoxy-7-methoxyquinazolinone + pyridinium hydrochloride, 180°C, 4h 6,7-dihydroxyquinazolinone 100 Alternative hydroxylation method

Analytical Data Supporting Preparation

  • NMR Spectroscopy :
    Characteristic proton NMR signals confirm the structure of intermediates and final products. For example, acetyl methyl protons appear as singlets near 2.3 ppm, methoxy groups near 3.8-4.0 ppm, and aromatic protons between 7.2 to 8.1 ppm. Broad singlets around 12 ppm correspond to NH or OH protons in quinazolinones.

  • LCMS and Purity : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weights consistent with expected products. Purity levels above 95% are commonly reported for isolated intermediates and final compounds.

Chemical Reactions Analysis

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it valuable for industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The compound’s effects are mediated through its binding to these targets, which can result in various biological outcomes, such as the inhibition of cancer cell growth or the suppression of bacterial activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s quinazoline core and substituent patterns are critical for its physicochemical and biological behavior. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Compound Name Core Structure Substituents/Modifications Key Features/Impacts Reference
Target Compound 1,4-Dihydroquinazolin-2-yl 6,7-Dimethoxy, guanidine Enhanced solubility (methoxy), strong basicity (guanidine) -
Compound 6m (Hindawi, 2019) Dihydroquinazolin-2-yl 3-Phenyl, thioxothiazolidin Increased lipophilicity (phenyl), thiol-based reactivity
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine Dihydroquinazolin-2-yl 4,6,7-Trimethyl Reduced solubility (methyl groups), potential steric hindrance
Ispinesib Mesylate (PF, 2005) Dihydroquinazolin-2-yl 3-Benzyl, 7-chloro Antiepileptic activity (kinesin inhibition), halogen-enhanced stability
Halogenated Derivatives (2023 Symposium) Dihydroquinazolin-2-yl Sulfonamide, halogen substituents Moderate 5-HT6R affinity, eco-friendly synthesis (sonochemical, 60% yield in 45 min)
N-Cyano-N'-[...]guanidine (Molecules, 2013) Thiazolyl Thiazolyl, pyridyl, cyano groups Variable melting points (54–137°C), diverse heterocyclic interactions

Key Observations :

  • Substituent Effects : Methoxy groups (target compound) improve water solubility compared to methyl () or phenyl groups (). Halogens (e.g., in ispinesib) enhance stability and receptor binding .
  • Core Modifications : Thiazolyl or pyridyl cores () exhibit distinct electronic profiles compared to quinazoline, affecting bioactivity and melting points.
  • Synthesis Efficiency: Sonochemical methods () offer faster, greener synthesis (60% yield) compared to traditional routes for similar compounds.
Physicochemical Data
  • Melting Points : Analogous compounds (e.g., thiazolyl derivatives) show wide melting point ranges (54–137°C), influenced by substituent polarity and crystallinity .
  • Solubility : Methoxy groups in the target compound likely increase aqueous solubility relative to methylated analogs ().

Biological Activity

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a quinazoline derivative that has garnered attention for its significant biological activities, particularly as an inhibitor of prolyl hydroxylase enzymes. This compound's unique structure contributes to its potential therapeutic applications in various medical fields, including oncology and fibrotic diseases.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H13_{13}N5_5O3_3, with a molecular weight of 263.25 g/mol. The compound features a quinazoline core with guanidine functionality, enhancing its biological activity compared to simpler derivatives.

This compound primarily functions as an inhibitor of prolyl hydroxylase enzymes . These enzymes are critical in collagen synthesis and hypoxia signaling pathways. By inhibiting these enzymes, the compound may play a role in managing conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers.

Biological Activities

  • Prolyl Hydroxylase Inhibition :
    • The compound has been shown to effectively inhibit prolyl hydroxylase activity, which is essential for collagen synthesis. This inhibition can lead to reduced fibrosis and improved outcomes in fibrotic diseases.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This aspect highlights its potential use in treating infections.
  • Antitumor Activity :
    • Research indicates that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapies. Its ability to modulate enzymatic activities related to tumor growth is of particular interest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Prolyl Hydroxylase InhibitionSignificant inhibition observed in vitro; potential therapeutic applications in fibrosis and cancer
Antimicrobial ActivityEffective against a range of pathogens; further studies needed for specific efficacy
Antitumor ActivityIndications of reduced tumor cell proliferation; requires more extensive clinical trials

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The synthesis methods include O-alkylation processes and subsequent condensation reactions.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-MethoxyquinazolineQuinazoline core with methoxy groupLesser biological activity compared to N-(6,7...)
7-MethoxyquinazolinoneMethoxy group at position 7Different reactivity profiles
Guanidine DerivativesCore guanidine structure without quinazoline ringDifferent pharmacological profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted diamines and carbonyl-containing reagents. For example, sonochemical methods (ultrasound-assisted synthesis) using ethanol as a solvent with catalysts like K₂CO₃ and tetra-n-butylammonium bromide (TBAB) can achieve yields >60% in 45 minutes . Alternative routes may include reacting guanidine derivatives with halogenated quinazolinones under basic conditions, as seen in analogous compounds .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in tightly sealed containers under dry, ventilated conditions at room temperature. Avoid exposure to moisture, heat, and static electricity. Use personal protective equipment (PPE), including gloves and eye protection, during handling. Ensure access to eyewash stations and safety showers in case of accidental exposure .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use 1H-NMR to confirm proton environments (e.g., methoxy groups, guanidine protons) and mass spectrometry (MS) for molecular weight verification. High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., m/z 229.1274) ensures precise molecular identification . Elemental analysis (C, H, N) can resolve discrepancies between theoretical and observed compositions .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT enhance the study of this compound’s bioactivity?

  • Methodological Answer : Perform ligand-protein docking to predict binding affinities for targets like 5-HT₆ receptors or enzymes (e.g., antimicrobial targets). Hybrid QM/MM calculations (quantum mechanics/molecular mechanics) model electronic interactions in enzyme active sites. Density functional theory (DFT, e.g., B3LYP/6-31G*) optimizes tautomeric structures and predicts reactive sites for derivatization .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity). Control variables such as solvent (DMSO vs. aqueous), cell lines, and bacterial strains. Cross-reference structural analogs (e.g., Trimethoxyphenyl-guanidine derivatives) to identify substituent-dependent activity trends .

Q. What strategies optimize synthesis yield and purity for large-scale applications?

  • Methodological Answer : Screen solvent systems (ethanol, DMF) and catalysts (TBAB, K₂CO₃) via Design of Experiments (DoE). Sonochemical or microwave-assisted synthesis reduces reaction time and improves yield. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What challenges arise in elucidating the mechanism of action for this compound?

  • Methodological Answer : Combine in vitro enzymatic assays (e.g., acetylcholinesterase inhibition) with molecular dynamics simulations to track ligand-receptor interactions. Use isotopic labeling (e.g., ¹⁴C-guanidine) to study metabolic pathways. Address conflicting hypotheses (e.g., membrane depolarization vs. receptor antagonism) via patch-clamp electrophysiology .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
Reactant of Route 2
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

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